Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl-
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Overview
Description
Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- is a complex organic compound characterized by a pyrrolidine ring substituted with diphenylmethylene and two methyl groups. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures (165-200°C) and pressures (17-21 MPa) . This reaction is carried out in a continuous tube reactor, resulting in the formation of pyrrolidine derivatives.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves similar catalytic processes but on a larger scale. The separation and purification of the final product are achieved through multistage purification and distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the hydrogen atoms on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .
Scientific Research Applications
Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Plays a role in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor sites, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Known for their biological activity and structural similarity to pyrrolidines.
Pyrrolidine-2-one: Another derivative with significant medicinal properties.
Pyrrolidine-2,5-diones: Used in various pharmaceutical applications.
Uniqueness
Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the diphenylmethylene group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
54162-29-7 |
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Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
3-benzhydrylidene-1,4-dimethylpyrrolidine |
InChI |
InChI=1S/C19H21N/c1-15-13-20(2)14-18(15)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
BJWQRVMAHCTJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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